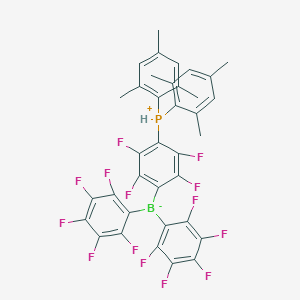
CID 11974406
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 11974406luorophenyl)borate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple fluorine atoms and bulky trimethylphenyl groups. This compound is often used in advanced chemical research due to its ability to participate in various catalytic and hydrogenation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 11974406luorophenyl)borate typically involves the reaction of bis(2,4,6-trimethylphenyl)phosphine with a tetrafluorophenylborate precursor. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis and the need for precise reaction conditions. The production process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
CID 11974406luorophenyl)borate undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in metal-free hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas, various organic solvents, and other organophosphorus compounds. Reaction conditions typically involve mild temperatures and pressures to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary product is the hydrogenated form of the substrate .
Wissenschaftliche Forschungsanwendungen
CID 11974406luorophenyl)borate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in hydrogenation and substitution reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of CID 11974406luorophenyl)borate involves its ability to activate hydrogen molecules under mild conditions. The compound’s unique structure allows it to facilitate the transfer of hydrogen atoms to various substrates, making it an effective catalyst for hydrogenation reactions. The molecular targets and pathways involved include the activation of dihydrogen and the formation of phosphine-borane complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate
- Bis(2,4,6-trimethylphenyl)phosphine oxide
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
CID 11974406luorophenyl)borate is unique due to its ability to activate hydrogen under mild conditions without the need for metal catalysts. This property makes it particularly valuable in green chemistry and sustainable industrial processes .
Eigenschaften
CAS-Nummer |
918824-12-1 |
|---|---|
Molekularformel |
C36H23BF14P |
Molekulargewicht |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
InChI-Schlüssel |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Kanonische SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Piktogramme |
Irritant |
Synonyme |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


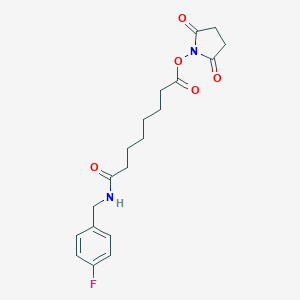
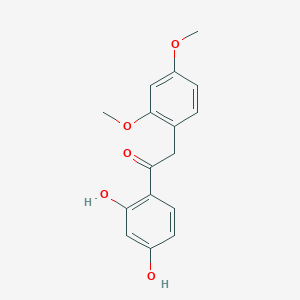
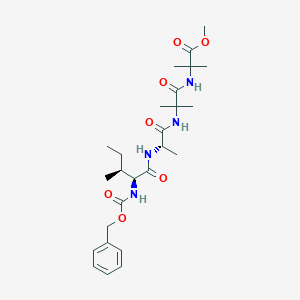
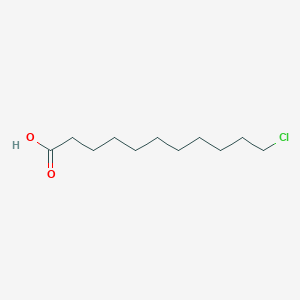
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
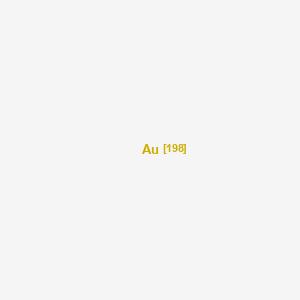
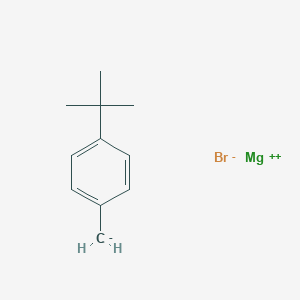
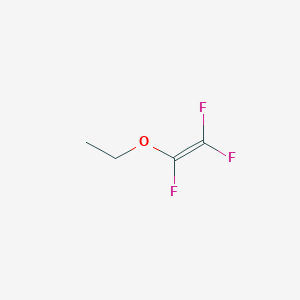
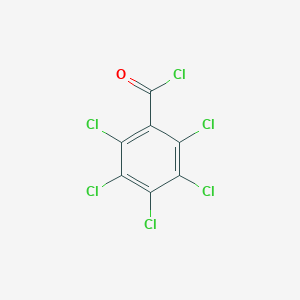
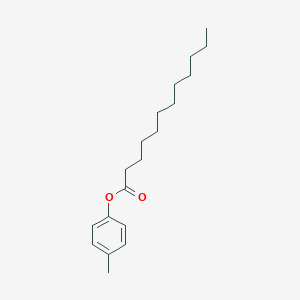
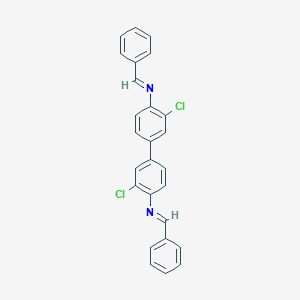
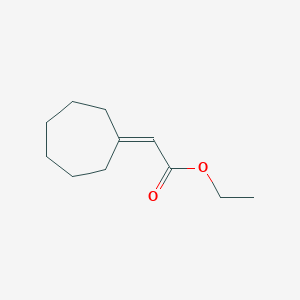
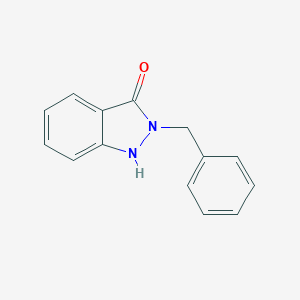
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)](/img/structure/B156942.png)
